molecular formula C6H12N2O6S4 B12679066 2-((2-((2-Sulfoethyl)amino)-2-thioxoethanethioyl)amino)ethanesulfonic acid CAS No. 52406-31-2

2-((2-((2-Sulfoethyl)amino)-2-thioxoethanethioyl)amino)ethanesulfonic acid

Cat. No.: B12679066
CAS No.: 52406-31-2
M. Wt: 336.4 g/mol
InChI Key: AATGZJNACTTWRT-UHFFFAOYSA-N
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Description

This compound is a sulfonic acid derivative featuring a thioamide (C=S) backbone and dual sulfonate groups. Its IUPAC name reflects the presence of:

  • Two ethanesulfonic acid moieties (providing strong acidity and hydrophilicity) .
  • Aminoethyl substituents, facilitating coordination chemistry or biochemical interactions .

The structural complexity arises from the integration of sulfonic acid and thioamide functionalities, which distinguish it from simpler sulfonates or thiol-based compounds.

Properties

CAS No.

52406-31-2

Molecular Formula

C6H12N2O6S4

Molecular Weight

336.4 g/mol

IUPAC Name

2-[[2-sulfanylidene-2-(2-sulfoethylamino)ethanethioyl]amino]ethanesulfonic acid

InChI

InChI=1S/C6H12N2O6S4/c9-17(10,11)3-1-7-5(15)6(16)8-2-4-18(12,13)14/h1-4H2,(H,7,15)(H,8,16)(H,9,10,11)(H,12,13,14)

InChI Key

AATGZJNACTTWRT-UHFFFAOYSA-N

Canonical SMILES

C(CS(=O)(=O)O)NC(=S)C(=S)NCCS(=O)(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-((2-Sulfoethyl)amino)-2-thioxoethanethioyl)amino)ethanesulfonic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of ethylenediamine with sulfoethylamine under controlled conditions to form the initial intermediate. This intermediate is then subjected to further reactions with thioxoethanethioyl chloride to yield the final product. The reaction conditions often require precise temperature control and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize the reaction conditions, reduce production costs, and ensure consistent quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

2-((2-((2-Sulfoethyl)amino)-2-thioxoethanethioyl)amino)ethanesulfonic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the thioxo groups to thiol groups, altering the compound’s reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halides for substitution reactions. The reaction conditions, such as temperature, pH, and solvent choice, are critical in determining the reaction’s outcome and efficiency.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce thiol-containing compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with unique properties.

Scientific Research Applications

2-((2-((2-Sulfoethyl)amino)-2-thioxoethanethioyl)amino)ethanesulfonic acid has numerous applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of sulfonic acid derivatives and thiol-containing compounds.

    Biology: This compound is employed in biochemical studies to investigate enzyme mechanisms and protein interactions.

    Medicine: It has potential therapeutic applications, including as a precursor for drug development and as a component in diagnostic assays.

    Industry: The compound is used in the production of specialty chemicals, surfactants, and other industrial products.

Mechanism of Action

The mechanism of action of 2-((2-((2-Sulfoethyl)amino)-2-thioxoethanethioyl)amino)ethanesulfonic acid involves its interaction with specific molecular targets and pathways. The sulfoethyl and thioxoethanethioyl groups play a crucial role in its reactivity and binding affinity. These groups can form covalent bonds with target molecules, leading to changes in their structure and function. The compound’s ability to undergo oxidation and reduction reactions also contributes to its versatility in various biochemical processes.

Comparison with Similar Compounds

Ethanesulfonic Acid, 2-[[(2-Sulfoethyl)sulfinyl]thio]-

Key Differences :

  • Functional Groups : Contains a sulfinyl (S=O) group instead of a thioxo (C=S) group .
  • Reactivity : Sulfinyl groups are more oxidized, making this compound less prone to redox reactions but more polar than the target compound.
  • Applications : Likely used in surfactant formulations due to enhanced solubility from sulfinyl polarity.

Sodium 2-[(2-Aminoethyl)amino]ethanesulphonate (CAS 34730-59-1)

Key Differences :

  • Functional Groups: Replaces thioamide with aminoethyl groups, reducing metal-binding capacity but increasing water solubility .
  • Applications : Used in biochemical buffers (e.g., HEPES analogues) due to zwitterionic properties .

2-[(2-Aminoethyl)disulfanyl]ethan-1-amine (CAS 51-85-4)

Key Differences :

  • Functional Groups : Features a disulfide (S-S) bond instead of sulfonate or thioamide groups .
  • Stability : S-S bonds are redox-active, enabling applications in drug delivery or polymer crosslinking, unlike the target compound’s inert thioamide .
  • Toxicity: Limited toxicological data, similar to the target compound .

Comparative Data Table

Compound Name Molecular Formula Functional Groups Solility (Water) Key Applications Stability Notes
Target Compound C₆H₁₄N₃O₆S₄ Sulfonate, Thioamide Moderate (pH-dependent) Metal chelation, catalysis Sensitive to strong oxidizers
Ethanesulfonic Acid, 2-[[(2-Sulfoethyl)sulfinyl]thio]- C₄H₁₀O₇S₃ Sulfonate, Sulfinyl High Surfactants, detergents Oxidatively stable
Sodium 2-[(2-Aminoethyl)amino]ethanesulphonate C₄H₁₁N₂NaO₃S Sulfonate, Amine Very High Biochemical buffers Hygroscopic; store in inert atmosphere
2-[(2-Aminoethyl)disulfanyl]ethan-1-amine C₄H₁₂N₂S₂ Disulfide, Amine Low Drug delivery, polymers Redox-sensitive

Biological Activity

2-((2-((2-Sulfoethyl)amino)-2-thioxoethanethioyl)amino)ethanesulfonic acid, commonly referred to as TES (Thioethylsulfonic acid), is a sulfonic acid derivative with potential biological applications. This compound has garnered interest due to its unique chemical structure and the biological activities associated with sulfonic acids.

Chemical Structure

The molecular formula of TES is C6H15N3O6S2C_6H_{15}N_3O_6S_2, and its structural characteristics include:

  • Two sulfonic acid groups
  • A thioether linkage
  • Amino functional groups

Antimicrobial Properties

Research indicates that compounds similar to TES exhibit antimicrobial activities. For instance, studies on thiazole derivatives have shown moderate to good activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus . The mechanism of action is believed to involve disruption of bacterial cell membranes or interference with metabolic pathways.

Antioxidant Activity

TES and related compounds have demonstrated antioxidant properties, which are crucial in preventing oxidative stress-related cellular damage. The thioether and sulfonic groups contribute to the scavenging of free radicals, thereby protecting cells from oxidative damage.

Cytotoxic Effects

Some studies have explored the cytotoxic effects of TES on cancer cell lines. For example, certain sulfonic acid derivatives have shown selective toxicity towards cancer cells while sparing normal cells, suggesting potential applications in cancer therapy .

Study 1: Antimicrobial Evaluation

In a study evaluating the antimicrobial efficacy of various thiazole derivatives, TES was tested against common pathogens. The results indicated that TES exhibited significant inhibitory effects at concentrations ranging from 50 to 100 µg/mL, comparable to established antibiotics .

CompoundConcentration (µg/mL)Inhibition Zone (mm)
TES5015
10020
Control-25 (standard antibiotic)

Study 2: Cytotoxicity Assay

A cytotoxicity assay was conducted on human cancer cell lines using TES. The results showed that TES reduced cell viability significantly at concentrations above 100 µM, indicating its potential as an anti-cancer agent.

Concentration (µM)Cell Viability (%)
0100
5085
10060
20030

The biological activity of TES can be attributed to its ability to interact with cellular components:

  • Membrane Disruption : The amphiphilic nature of the compound allows it to integrate into lipid membranes, leading to increased permeability and eventual cell lysis.
  • Enzyme Inhibition : The presence of amino and sulfonic groups may inhibit key enzymes involved in metabolic processes within bacteria and cancer cells.

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